3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid
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Overview
Description
3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including an acetamido group, a methylcarbamoyl group, and three iodine atoms attached to a benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid involves multiple steps, starting with the preparation of the benzoyl ring with iodine substituents. The acetamido and methylcarbamoyl groups are then introduced through a series of reactions, including acylation and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamido group to an amine.
Substitution: The iodine atoms on the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoyl ring.
Scientific Research Applications
3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The iodine atoms contribute to its radiopacity, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and iodine atoms.
Properties
CAS No. |
49755-81-9 |
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Molecular Formula |
C14H14I3N3O5 |
Molecular Weight |
684.99 g/mol |
IUPAC Name |
3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H14I3N3O5/c1-5(21)20-12-10(16)7(13(24)18-2)9(15)8(11(12)17)14(25)19-4-3-6(22)23/h3-4H2,1-2H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23) |
InChI Key |
PGMIGSJOVKTOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCCC(=O)O)I)C(=O)NC)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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